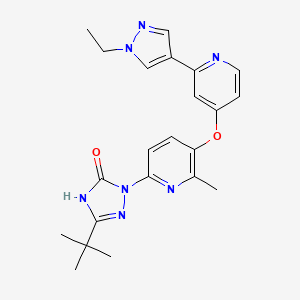
c-Fms-IN-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthetic routes and reaction conditions for c-Fms-IN-6 are not extensively detailed in publicly available sources. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. The industrial production methods for this compound are proprietary and typically involve large-scale synthesis techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
c-Fms-IN-6 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives.
Aplicaciones Científicas De Investigación
c-Fms-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of c-FMS and related pathways.
Biology: Employed in cell-based assays to investigate the role of c-FMS in cellular processes such as proliferation and differentiation.
Medicine: Explored for its potential therapeutic applications in treating autoimmune diseases and cancers by inhibiting c-FMS activity.
Industry: Utilized in the development of new drugs targeting c-FMS and related receptors.
Mecanismo De Acción
c-Fms-IN-6 exerts its effects by binding to the c-FMS receptor, thereby inhibiting its activity. The c-FMS receptor is a type III receptor tyrosine kinase that plays a crucial role in the proliferation, growth, and differentiation of macrophages. By inhibiting c-FMS, this compound disrupts the signaling pathways involved in these processes, leading to reduced macrophage activity and potential therapeutic effects in diseases characterized by excessive macrophage activity .
Comparación Con Compuestos Similares
c-Fms-IN-6 is unique in its high potency and selectivity for c-FMS. Similar compounds include:
Pexidartinib: A receptor tyrosine kinase inhibitor targeting c-FMS, KIT, and FLT3.
PLX5622: A highly selective and brain-penetrant inhibitor of c-FMS.
Sotuletinib: An orally active and specific inhibitor of c-FMS with high selectivity.
Pazopanib Hydrochloride: A multi-target inhibitor that includes c-FMS among its targets.
Masitinib: A tyrosine kinase inhibitor used in the treatment of mast cell tumors, also targeting c-FMS.
Each of these compounds has its own unique properties and applications, but this compound stands out for its high potency and selectivity for c-FMS.
Propiedades
Fórmula molecular |
C22H25N7O2 |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
5-tert-butyl-2-[5-[2-(1-ethylpyrazol-4-yl)pyridin-4-yl]oxy-6-methylpyridin-2-yl]-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C22H25N7O2/c1-6-28-13-15(12-24-28)17-11-16(9-10-23-17)31-18-7-8-19(25-14(18)2)29-21(30)26-20(27-29)22(3,4)5/h7-13H,6H2,1-5H3,(H,26,27,30) |
Clave InChI |
NWTRDIYLEGZNSX-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=N1)C2=NC=CC(=C2)OC3=C(N=C(C=C3)N4C(=O)NC(=N4)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Benzyloxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoic acid; dicha](/img/structure/B15145730.png)
![[2-(1H-indol-2-yl)ethyl]dimethylamine](/img/structure/B15145733.png)
![5-[(4-Ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15145738.png)
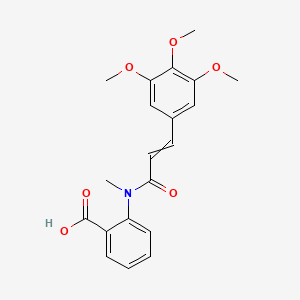
![(2-Aminopropyl)[3-(dimethylamino)propyl]methylamine](/img/structure/B15145752.png)
![1-methyl-6-(3-phenylprop-2-en-1-ylidene)-2H-imidazo[1,2-a][1,3]diazole-3,5-dione](/img/structure/B15145763.png)
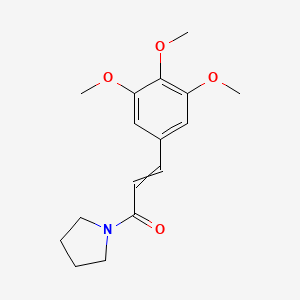

![3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B15145790.png)
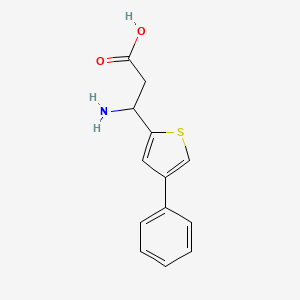
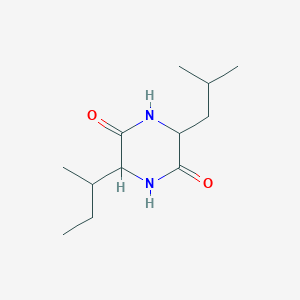
![4'-Methoxy-[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B15145820.png)
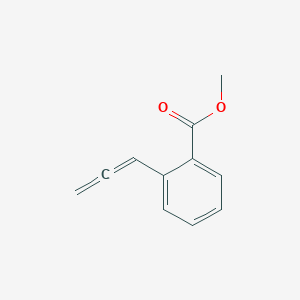
![Rel-(1R,2R,3S,3aR,8bS)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-2-carboxamide](/img/structure/B15145827.png)
